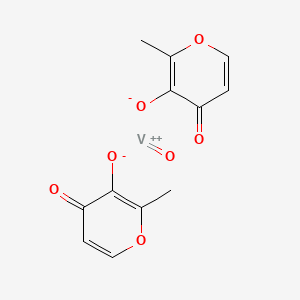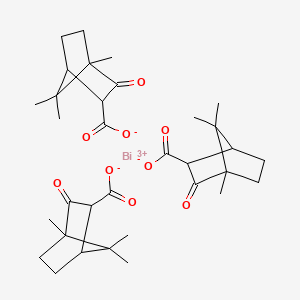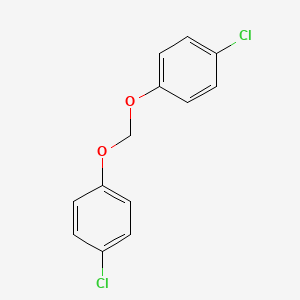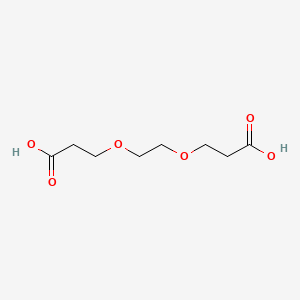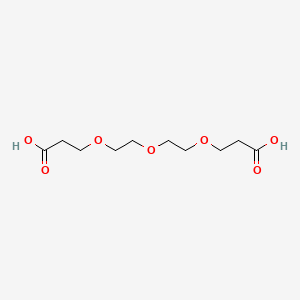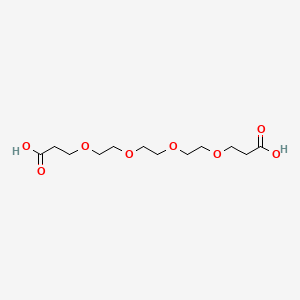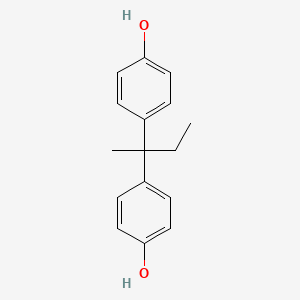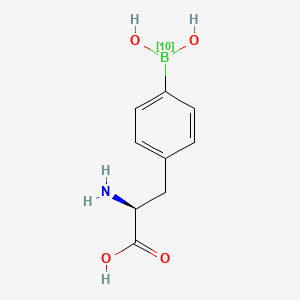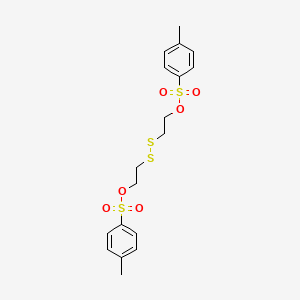
Bis-Tos-(2-hydroxyethyl disulfide)
Descripción general
Descripción
Bis-Tos-(2-hydroxyethyl disulfide) is an organosulfur compound that belongs to the class of dialkyl disulfides and has a disulfide bond -S-S- between two hydroxyethyl groups . It is used as an intermediate in chemical research and as a precursor to form self-assembled monolayers (SAMs) on gold surfaces for applications such as corrosion protection, lubrication, and sensors .
Synthesis Analysis
The reduction of Bis-(2-hydroxyethyl disulfide) by reduced glutathione (GSH) is a commonly used assay to analyze the presence and properties of enzymatically active glutaredoxins (Grx), a family of central redox proteins in eukaryotes and glutathione-utilizing prokaryotes .Molecular Structure Analysis
The molecular structure of Bis-Tos-(2-hydroxyethyl disulfide) involves a disulfide bond -S-S- between two hydroxyethyl groups . More detailed structural analysis would require specific experimental data or computational modeling .Chemical Reactions Analysis
The most common chemical reaction involving Bis-(2-hydroxyethyl disulfide) is its reduction by reduced glutathione (GSH). This reaction is often used to analyze the presence and properties of enzymatically active glutaredoxins (Grx) .Physical And Chemical Properties Analysis
Bis-Tos-(2-hydroxyethyl disulfide) has a molecular weight of 462.6 g/mol . It is soluble in water, ethanol, acetone, and ether . More detailed physical and chemical properties would require specific experimental data .Aplicaciones Científicas De Investigación
Chemical Research Intermediate
“Bis-Tos-(2-hydroxyethyl disulfide)” is used as an intermediate in chemical research . An intermediate is a substance produced during the middle steps of a chemical reaction and is considered a stepping stone to the final product.
Cleavable Disulfide Bond
This compound contains a cleavable disulfide bond . This means that the bond can be broken or “cleaved” under certain conditions, which can be useful in various chemical reactions and processes.
Tosyl Moieties
“Bis-Tos-(2-hydroxyethyl disulfide)” also contains two tosyl moieties . Tosyl is a good leaving group, meaning it can be replaced by a nucleophile in a chemical reaction. This property can be exploited in the synthesis of various other compounds.
Reduction Reactions
The disulfide bond in “Bis-Tos-(2-hydroxyethyl disulfide)” can be cleaved via reduction . Reduction is a chemical reaction that involves the gaining of electrons. This property can be useful in various fields such as organic chemistry and biochemistry.
Glutaredoxins Research
The reduction of bis(2-hydroxyethyl)disulfide (HEDS) by reduced glutathione (GSH) is commonly used to analyze the presence and properties of enzymatically active glutaredoxins . Glutaredoxins are a family of central redox proteins in eukaryotes and glutathione-utilizing prokaryotes.
Reagent Grade Compound
“Bis-Tos-(2-hydroxyethyl disulfide)” is available as a reagent grade compound . This means it is suitable for use in many types of laboratory procedures.
Safety And Hazards
Propiedades
IUPAC Name |
2-[2-(4-methylphenyl)sulfonyloxyethyldisulfanyl]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O6S4/c1-15-3-7-17(8-4-15)27(19,20)23-11-13-25-26-14-12-24-28(21,22)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGVCMPJFAYXLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCSSCCOS(=O)(=O)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-Tos-(2-hydroxyethyl disulfide) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



